molecular formula C15H10ClN3O2 B5738278 2-(2-chlorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile

2-(2-chlorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B5738278
M. Wt: 299.71 g/mol
InChI Key: MAZYZLVGXMJZLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential use as a drug candidate for various diseases. The compound has been synthesized using different methods and extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for its use in scientific research.

Mechanism of Action

The exact mechanism of action of 2-(2-chlorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile is not fully understood. However, studies have suggested that the compound may exert its effects by inhibiting specific enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurological disorders. The compound has also been shown to have antibacterial and antifungal properties.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2-chlorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile in lab experiments include its potential as a drug candidate for various diseases, its ease of synthesis, and its ability to selectively target specific enzymes and signaling pathways. The limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the use of 2-(2-chlorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile in scientific research. These include further studies to understand its mechanism of action, optimization of its chemical structure to improve its efficacy and reduce potential side effects, and clinical trials to determine its safety and efficacy in humans. The compound may also have potential as a tool for studying specific enzymes and signaling pathways involved in disease progression.

Synthesis Methods

The synthesis of 2-(2-chlorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile involves the reaction of 2-chlorobenzaldehyde with 2-furfurylamine in the presence of sodium methoxide to form 2-(2-chlorophenyl)-5-(2-furylmethylamino)-1,3-oxazole. The compound is then treated with potassium cyanide to obtain this compound.

Scientific Research Applications

2-(2-chlorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile has been extensively studied for its potential use as a drug candidate for various diseases. The compound has shown promising results in preclinical studies for the treatment of cancer, inflammation, and neurological disorders. It has also been studied for its potential use as an antibacterial and antifungal agent.

Properties

IUPAC Name

2-(2-chlorophenyl)-5-(furan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2/c16-12-6-2-1-5-11(12)14-19-13(8-17)15(21-14)18-9-10-4-3-7-20-10/h1-7,18H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAZYZLVGXMJZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(O2)NCC3=CC=CO3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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